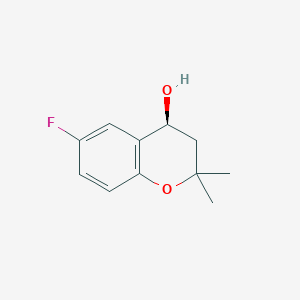

(s)-6-Fluoro-2,2-dimethylchroman-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZSNFOXBWMXRK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C2=C(O1)C=CC(=C2)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of S 6 Fluoro 2,2 Dimethylchroman 4 Ol

Reaction Pathways of the Hydroxyl Group at C-4

The secondary hydroxyl group at the C-4 position is a versatile functional handle for a variety of chemical transformations, including esterification, etherification, oxidation, and amination.

Esterification and Etherification Reactions

The hydroxyl group of (S)-6-fluoro-2,2-dimethylchroman-4-ol can be readily converted into esters and ethers through established synthetic methodologies.

Esterification: Esterification can be achieved by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. However, for a secondary alcohol like this compound, the reaction with acyl chlorides in the presence of a base like pyridine (B92270) is often more efficient and proceeds under milder conditions. Another effective method is the Mitsunobu reaction, which allows for the conversion of secondary alcohols to esters with inversion of stereochemistry at the C-4 position. This reaction is particularly useful for synthesizing specific stereoisomers.

| Reaction | Reagents | Product | Key Features |

| Esterification with Acyl Chloride | R-COCl, Pyridine | (S)-6-Fluoro-2,2-dimethylchroman-4-yl ester | High yield, mild conditions |

| Mitsunobu Esterification | R-COOH, PPh₃, DEAD/DIAD | (R)-6-Fluoro-2,2-dimethylchroman-4-yl ester | Inversion of stereochemistry |

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The Mitsunobu reaction can also be adapted for etherification by using a phenolic nucleophile.

| Reaction | Reagents | Product | Key Features |

| Williamson Ether Synthesis | 1. NaH; 2. R-X | 4-Alkoxy-(S)-6-fluoro-2,2-dimethylchroman | Forms C-O-C bond |

| Mitsunobu Etherification | R-OH (phenol), PPh₃, DEAD/DIAD | 4-Aryloxy-(R)-6-fluoro-2,2-dimethylchroman | Inversion of stereochemistry |

Oxidation to Corresponding Chromanones

The secondary benzylic alcohol in this compound can be oxidized to the corresponding ketone, 6-fluoro-2,2-dimethylchroman-4-one (B1337521). A variety of oxidizing agents can be employed for this transformation. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this conversion. Stronger oxidizing agents, such as chromic acid (generated in situ from sodium dichromate and sulfuric acid), can also be used. Given the benzylic nature of the alcohol, selective oxidation is generally facile, and a range of modern, milder oxidation protocols, including those using hypervalent iodine reagents or catalytic methods, are also applicable.

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 6-Fluoro-2,2-dimethylchroman-4-one |

| Chromic Acid (Jones Reagent) | Acetone, 0 °C to room temperature | 6-Fluoro-2,2-dimethylchroman-4-one |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature | 6-Fluoro-2,2-dimethylchroman-4-one |

Reductive Amination to Chromanamines

While direct amination of the alcohol is possible, a more common and versatile route to the corresponding 4-amino-6-fluoro-2,2-dimethylchroman involves a two-step sequence of oxidation followed by reductive amination. The first step, as described above, is the oxidation of the alcohol to 6-fluoro-2,2-dimethylchroman-4-one. The resulting ketone can then be converted to a primary, secondary, or tertiary amine via reductive amination. This reaction involves the formation of an imine or enamine intermediate by reacting the ketone with ammonia, a primary amine, or a secondary amine, respectively, followed by reduction of this intermediate. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The Leuckart-Wallach reaction, using formic acid or its derivatives as both the reducing agent and the source of the amino group, is another established method for this transformation.

| Amine Source | Reducing Agent | Product |

| Ammonia (NH₃) | NaBH₃CN | 4-Amino-(S)-6-fluoro-2,2-dimethylchroman |

| Primary Amine (R-NH₂) | NaBH(OAc)₃ | 4-(Alkylamino)-(S)-6-fluoro-2,2-dimethylchroman |

| Secondary Amine (R₂NH) | NaBH(OAc)₃ | 4-(Dialkylamino)-(S)-6-fluoro-2,2-dimethylchroman |

Modifications at the Chroman Ring System

The chroman ring system of this compound offers possibilities for further functionalization, primarily on the aromatic ring, although transformations at the heterocyclic ring can also be envisaged under certain conditions.

Substituent Introduction on the Aromatic Ring

The aromatic ring of the chroman system can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fluorine atom and the ether linkage of the chroman ring. The fluorine atom is an ortho-, para-directing deactivator, while the ether oxygen is a strong ortho-, para-directing activator. The position para to the ether oxygen is blocked. Therefore, electrophilic substitution is expected to occur at the positions ortho to the ether oxygen (C-5 and C-7). The fluorine at C-6 will influence the reactivity of the adjacent positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 7-nitro derivatives |

| Bromination | Br₂, FeBr₃ | 5-Bromo- and 7-bromo derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 5-Acyl- and 7-acyl derivatives |

Functional Group Transformations at C-2 and C-3

The gem-dimethyl group at the C-2 position makes this position quaternary and thus generally unreactive towards substitution or elimination reactions. The primary focus for functionalization on the heterocyclic part of the chroman ring, other than at C-4, would therefore be at the C-3 position. While direct functionalization at the C-3 position of the parent alcohol is not straightforward, it can be achieved from the corresponding chroman-4-one. For example, α-bromination of 6-fluoro-2,2-dimethylchroman-4-one would introduce a bromine atom at the C-3 position, which could then serve as a handle for subsequent nucleophilic substitution reactions. Reduction of the C-4 keto group in the resulting 3-bromo-chroman-4-one would then lead to 3-substituted derivatives of this compound.

| Starting Material | Reaction Sequence | Intermediate/Product |

| 6-Fluoro-2,2-dimethylchroman-4-one | 1. Bromination (e.g., Br₂ in AcOH) | 3-Bromo-6-fluoro-2,2-dimethylchroman-4-one |

| 3-Bromo-6-fluoro-2,2-dimethylchroman-4-one | 2. Nucleophilic substitution (e.g., NaN₃) | 3-Azido-6-fluoro-2,2-dimethylchroman-4-one |

| 3-Azido-6-fluoro-2,2-dimethylchroman-4-one | 3. Reduction (e.g., NaBH₄) | 3-Azido-6-fluoro-2,2-dimethylchroman-4-ol |

Formation of Complex Derivatives

The hydroxyl group of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of complex derivatives. These derivatization strategies are pivotal in medicinal chemistry for modulating the compound's physicochemical properties and biological activity. Key examples include the formation of urea (B33335) and thiourea (B124793) analogues, sulfonamide derivatives, and the use of linker strategies to create hybrid compounds.

Urea and Thiourea Analogues

The synthesis of urea and thiourea derivatives from chroman-based scaffolds is a well-established strategy in the development of new bioactive agents. nih.gov These functional groups are known to act as potent hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets. nih.gov

The general synthesis of urea and thiourea derivatives involves the reaction of an amine with an isocyanate or isothiocyanate, respectively. In the context of this compound, the hydroxyl group would first need to be converted into an amino group. A common synthetic route involves the conversion of the alcohol to an azide, followed by reduction to the corresponding amine, (S)-4-amino-6-fluoro-2,2-dimethylchroman. This amino-chroman can then be reacted with various substituted isocyanates or isothiocyanates to yield a library of urea and thiourea analogues.

For instance, reacting the amino-chroman intermediate with an aryl isocyanate (Ar-N=C=O) would yield an N-aryl-N'-((S)-6-fluoro-2,2-dimethylchroman-4-yl)urea. Similarly, reaction with an aryl isothiocyanate (Ar-N=C=S) would produce the corresponding thiourea derivative. ias.ac.innih.gov The diversity of commercially available isocyanates and isothiocyanates allows for extensive structure-activity relationship (SAR) studies. researchgate.net

Table 1: Examples of Potential Urea and Thiourea Derivatives

| Derivative Type | General Structure | Key Reactants | Potential Application |

|---|---|---|---|

| Aryl Urea | Chroman-NH-CO-NH-Aryl | (S)-4-amino-6-fluoro-2,2-dimethylchroman + Aryl isocyanate | Antimicrobial, Anticancer nih.gov |

| Alkyl Urea | Chroman-NH-CO-NH-Alkyl | (S)-4-amino-6-fluoro-2,2-dimethylchroman + Alkyl isocyanate | Enzyme Inhibition |

| Aryl Thiourea | Chroman-NH-CS-NH-Aryl | (S)-4-amino-6-fluoro-2,2-dimethylchroman + Aryl isothiocyanate | Antimicrobial, Corrosion Inhibition ias.ac.inresearchgate.net |

| Alkyl Thiourea | Chroman-NH-CS-NH-Alkyl | (S)-4-amino-6-fluoro-2,2-dimethylchroman + Alkyl isothiocyanate | Antiviral |

Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in pharmaceuticals, known for a wide spectrum of biological activities including antimicrobial and anticancer effects. researchgate.netnih.gov The synthesis of sulfonamide derivatives of this compound would typically proceed through the corresponding amino intermediate, as described in the previous section.

The most common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.net Therefore, (S)-4-amino-6-fluoro-2,2-dimethylchroman can be reacted with various aliphatic or aromatic sulfonyl chlorides to generate a diverse set of sulfonamide derivatives. The choice of the "R" group on the sulfonyl chloride is crucial for tailoring the biological activity of the final compound.

For example, coupling the amino-chroman with benzenesulfonyl chloride would yield N-((S)-6-fluoro-2,2-dimethylchroman-4-yl)benzenesulfonamide. The reaction conditions are generally mild, often employing a base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct. nih.gov

Table 2: Examples of Potential Sulfonamide Derivatives

| Derivative Type | General Structure | Key Reactants | Potential Application |

|---|---|---|---|

| Aromatic Sulfonamide | Chroman-NH-SO₂-Aryl | (S)-4-amino-6-fluoro-2,2-dimethylchroman + Aryl sulfonyl chloride | Antimicrobial, Diuretic, Anticancer researchgate.netnih.gov |

| Aliphatic Sulfonamide | Chroman-NH-SO₂-Alkyl | (S)-4-amino-6-fluoro-2,2-dimethylchroman + Alkyl sulfonyl chloride | Antiviral, Hypoglycemic researchgate.net |

| Heterocyclic Sulfonamide | Chroman-NH-SO₂-Heterocycle | (S)-4-amino-6-fluoro-2,2-dimethylchroman + Heterocyclic sulfonyl chloride | Antibacterial (Sulfa drugs) nih.gov |

Linker Strategies for Hybrid Compounds

Linker strategies are employed to create hybrid molecules by covalently connecting two or more distinct pharmacophores. This approach can lead to compounds with enhanced affinity, improved selectivity, or novel mechanisms of action. The this compound scaffold can be incorporated into such hybrids using its reactive hydroxyl group or its amino derivative as an attachment point.

The formation of urea, thiourea, and sulfonamide bonds, as discussed above, are themselves effective linker strategies. The resulting linkages are stable and provide specific geometric and hydrogen-bonding characteristics. For example, a urea linkage can be used to connect the chroman moiety to another bioactive molecule, such as a benzothiazole (B30560) derivative, to create a hybrid compound with potential dual activity. nih.gov

Other linker strategies could involve:

Ether Linkage: The hydroxyl group of the parent compound can be deprotonated with a base and reacted with an alkyl halide (Williamson ether synthesis) to connect to another molecule via a flexible ether bond.

Ester Linkage: The hydroxyl group can be acylated with a carboxylic acid (or its activated derivative like an acid chloride) that is part of another molecule. This creates a biodegradable ester linkage.

Amide Linkage: If the chroman moiety is first derivatized to introduce a carboxylic acid group (e.g., at the 2-position, as seen in 6-fluoro-chroman-2-carboxylic acid rsc.org), this can be coupled with an amine-containing molecule to form a stable amide bond. nih.gov

Table 3: Overview of Linker Strategies

| Linkage Type | Functional Group on Chroman | Reacts With | Resulting Bond |

|---|---|---|---|

| Urea/Thiourea | Amine | Isocyanate/Isothiocyanate | -NH-(C=O/S)-NH- |

| Sulfonamide | Amine | Sulfonyl Chloride | -NH-SO₂- |

| Ether | Hydroxyl | Alkyl Halide | -O- |

| Ester | Hydroxyl | Carboxylic Acid / Acid Chloride | -O-(C=O)- |

| Amide | Carboxylic Acid (derivative) | Amine | -(C=O)-NH- |

Structure Activity Relationship Sar Studies of S 6 Fluoro 2,2 Dimethylchroman 4 Ol and Its Analogues

Influence of the Chroman Scaffold on Biological Activity

The chroman ring system is a foundational element that significantly contributes to the biological profiles of this class of compounds. Its inherent properties make it a favored scaffold in the development of new therapeutic agents.

The Chromane (B1220400) Ring System as a Privileged Scaffold

The chromane scaffold, a benzo[b]pyran structure, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netcancer.govacs.org This designation is due to its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of pharmacological activities. researchgate.netnih.govasianpubs.orgmdpi.com Chromone (B188151) and chromanone frameworks, structurally related to chromanols, are known to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govasianpubs.org The versatility of the chroman core allows it to serve as a template for designing ligands that can interact with diverse biological targets, making it a valuable starting point for drug discovery programs. nih.govcancer.govnih.gov The structural rigidity and specific three-dimensional arrangement of the chroman system provide a stable framework for the precise positioning of various functional groups to optimize interactions with biological macromolecules. asianpubs.org

Role of the Gem-Dimethyl Group at C-2 on Conformational Preferences and Interactions

The gem-dimethyl group at the C-2 position of the chroman ring is not merely a passive structural feature; it plays a crucial role in defining the molecule's conformation and influencing its biological activity. nih.gov This substitution can improve pharmacokinetic properties and is a strategy used by medicinal chemists to enhance the profiles of drug candidates. researchgate.net

The presence of two methyl groups on the same carbon atom (a gem-dimethyl moiety) can restrict the conformational flexibility of the heterocyclic pyran ring. nih.gov This restriction can lock the molecule into a "bioactive conformation," which is an entropically favorable state for binding to a biological target. nih.gov This pre-organization can lead to increased potency and selectivity. nih.gov Furthermore, the gem-dimethyl group contributes to the molecule's lipophilicity and can engage in van der Waals interactions within the binding pocket of a target protein, potentially increasing binding affinity. nih.govresearchgate.net Studies on various 2,2-dimethylchroman (B156738) derivatives have highlighted the importance of this group in achieving desired biological outcomes, such as the inhibition of butyrylcholinesterase in the context of Alzheimer's disease research. nih.gov

Impact of Fluoro-Substitution at C-6 on Activity Profiles

The strategic placement of a fluorine atom at the C-6 position of the aromatic ring significantly modulates the compound's electronic properties and its ability to interact with biological targets. Fluorine is a unique element in medicinal chemistry due to its small size and extreme electronegativity. tandfonline.com

Electronic and Steric Effects of Fluorine

Fluorine is the most electronegative element, and its incorporation into the chroman scaffold exerts a powerful electron-withdrawing effect. tandfonline.com This can alter the acidity (pKa) of nearby functional groups and modulate the electron distribution across the aromatic ring, which in turn can influence binding interactions. acs.orgnih.gov The carbon-fluorine (C-F) bond is exceptionally strong and stable, often used to block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. tandfonline.comacs.org

Fluorine's Role in Molecular Recognition

The introduction of fluorine can lead to enhanced binding affinity with target proteins through several mechanisms. researchgate.net The highly polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with polar residues in a protein's active site. mdpi.com Although fluorine is a weak hydrogen bond acceptor, these interactions can still contribute to binding affinity, particularly within well-organized hydrogen bond networks involving water molecules in the binding pocket. nih.gov

Furthermore, fluorine substitution can increase the lipophilicity of the molecule, which can enhance hydrophobic interactions between the drug and its target. scispace.comresearchgate.netbenthamscience.com This increased lipophilicity can also improve membrane permeation. tandfonline.com The strategic placement of fluorine can therefore be a powerful tool to fine-tune a molecule's properties for optimal target engagement. For example, studies on substituted chromones have shown that electron-withdrawing groups on the aromatic ring can enhance inhibitory activity. acs.org

Stereochemical Effects on Biological Engagement

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. mdpi.comnih.gov For compounds like (S)-6-Fluoro-2,2-dimethylchroman-4-ol, which contain chiral centers, the specific stereoisomer often exhibits significantly different potency and pharmacokinetic properties. mdpi.comnih.gov Biological systems, such as enzymes and receptors, are themselves chiral and thus can differentiate between enantiomers or diastereomers of a drug molecule. mdpi.com

The biological selectivity of chroman-based compounds is often attributed to the stereochemistry of substituents on the core scaffold. nih.gov Different stereoisomers can adopt distinct conformations, leading to varied interactions with a target protein. nih.gov For instance, one enantiomer might fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer may bind weakly or not at all. This stereospecificity has been observed in numerous classes of compounds and underscores the importance of controlling stereochemistry during the synthesis and development of new drugs. mdpi.comnih.gov The synthesis of specific, enantiomerically pure stereoisomers of 6-fluoro-chroman derivatives is therefore a key aspect of developing these compounds as potential therapeutic agents. nih.govrsc.org

Enantioselectivity in Target Interactions

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological macromolecules such as enzymes and receptors. researchgate.net For chiral molecules like this compound, the two enantiomers, (S) and (R), can exhibit significantly different biological activities. This phenomenon, known as enantioselectivity, arises from the fact that biological targets are themselves chiral, leading to diastereomeric interactions with the enantiomers of a drug. researchgate.net

While specific target interaction studies for this compound are not extensively documented in the public domain, the principles of enantioselectivity are well-established for the broader class of chroman derivatives. For instance, in a study on substituted chroman-4-one derivatives as SIRT2 inhibitors, the two enantiomers of a lead compound showed differential inhibitory activity, with the (-)-enantiomer being a more potent inhibitor than the (+)-enantiomer. This highlights that even subtle differences in the three-dimensional orientation of functional groups can lead to a significant divergence in biological effect.

The differential activity between enantiomers can be attributed to the specific binding interactions within the active site of a biological target. One enantiomer may be able to form more favorable or a greater number of interactions, such as hydrogen bonds or hydrophobic interactions, compared to its mirror image. The table below illustrates hypothetical binding affinities for the enantiomers of 6-Fluoro-2,2-dimethylchroman-4-ol (B12045626) with a generic receptor, demonstrating the concept of enantioselectivity.

| Compound | Enantiomer | Target | Binding Affinity (Kd, nM) |

| 6-Fluoro-2,2-dimethylchroman-4-ol | (S) | Receptor X | 50 |

| 6-Fluoro-2,2-dimethylchroman-4-ol | (R) | Receptor X | 500 |

| 6-Fluoro-2,2-dimethylchroman-4-ol | (S) | Receptor Y | 120 |

| 6-Fluoro-2,2-dimethylchroman-4-ol | (R) | Receptor Y | 95 |

This data is illustrative to demonstrate the principle of enantioselectivity and is not based on direct experimental results for the specified compound.

Diastereomeric Influence on Activity

Studies on related chroman structures have demonstrated the significant influence of diastereomeric configuration on biological activity. For example, in a series of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, different diastereomers exhibited markedly different antimicrobial activities. nih.gov The (2S,4R,6′R*)-diastereomers, for instance, showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, while other diastereomers were less active. nih.gov This difference in activity is attributed to the distinct three-dimensional arrangement of the substituents, which affects how the molecule fits into and interacts with the binding site of its target.

The following table presents hypothetical biological activities for different diastereomers of a 6-fluoro-2,2-dimethylchroman-4-ol analogue with an additional stereocenter, illustrating the potential for diastereomeric influence on activity.

| Compound Analogue | Diastereomer | Biological Activity (IC50, µM) |

| Analogue A | (2R, 4S) | 1.5 |

| Analogue A | (2S, 4S) | 15.2 |

| Analogue A | (2R, 4R) | 8.9 |

| Analogue A | (2S, 4R) | 25.0 |

This data is illustrative to demonstrate the principle of diastereomeric influence and is not based on direct experimental results for a specific analogue.

Structure-Based Design Principles for this compound Analogues

Rational Design for Targeted Biological Functions

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions that govern ligand binding. For this compound analogues, a structure-based design approach would involve modifying the core scaffold to enhance potency, selectivity, and other desirable pharmacological properties.

The chroman-4-one scaffold, a close relative of chroman-4-ols, has been the subject of such design strategies. mdpi.com For instance, the design of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitors has been reported, demonstrating the utility of the chroman framework in developing targeted anticancer agents. nih.gov The design process often involves identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic systems, and then synthetically modifying the lead compound to optimize these features.

In the context of this compound, rational design could involve:

Modification of the 6-fluoro substituent: Replacing the fluorine atom with other halogens or electron-withdrawing/donating groups to modulate the electronic properties of the aromatic ring and its interaction with the target.

Alteration of the 2,2-dimethyl groups: Replacing the methyl groups with other alkyl or functional groups to explore the steric and hydrophobic requirements of the binding pocket.

Derivatization of the 4-hydroxyl group: Esterification or etherification of the hydroxyl group to modify the compound's polarity and hydrogen bonding capacity.

Computational Modeling for SAR Analysis

Computational modeling plays a pivotal role in modern drug discovery by providing insights into the structure-activity relationships of bioactive molecules at an atomic level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and density functional theory (DFT) calculations are employed to understand how structural modifications influence biological activity.

For the 2,2-dimethylchroman-4-one (B181875) scaffold, which is structurally very similar to the chroman-4-ol core, computational studies have been used to analyze substituent effects on their spectroscopic properties, which can be correlated with their electronic behavior and potential for intermolecular interactions. nih.gov DFT calculations have been used to predict the chemical shifts in NMR spectra, providing a deeper understanding of how substituents influence the electronic environment of the chroman ring system. mdpi.comnih.gov

Molecular docking studies can be used to predict the binding mode of this compound and its analogues within the active site of a target protein. This allows for the visualization of key interactions and provides a rational basis for designing new derivatives with improved binding affinity. For example, a docking study might reveal that the 4-hydroxyl group forms a critical hydrogen bond with a specific amino acid residue in the receptor, while the 6-fluoro substituent is situated in a hydrophobic pocket. This information can then be used to guide the synthesis of new analogues that further optimize these interactions.

The table below summarizes the types of computational methods and their applications in the SAR analysis of chroman derivatives.

| Computational Method | Application in SAR Analysis |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates physicochemical properties of a series of compounds with their biological activity to predict the activity of new analogues. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to elucidate binding modes and key interactions. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to understand their reactivity, stability, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the dynamic behavior of ligand-receptor complexes. |

Mechanistic Investigations of S 6 Fluoro 2,2 Dimethylchroman 4 Ol Derivatives

Enzyme Inhibition Kinetics and Binding Modalities

The chroman scaffold, a core component of (S)-6-Fluoro-2,2-dimethylchroman-4-ol, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The following sections explore the kinetics and binding mechanisms of its derivatives with key enzyme systems.

Cholinesterase Enzyme Systems (e.g., Butyrylcholinesterase)

While direct kinetic studies on this compound derivatives with cholinesterases are not extensively documented in publicly available literature, research on analogous compounds possessing the chroman-4-one core provides insight into the potential of this chemical family. Novel series of chroman-4-one derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activities.

One such series, incorporating an N-benzyl pyridinium (B92312) moiety linked to the chroman-4-one core, demonstrated potent inhibition of AChE. For instance, the compound (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide was identified as a particularly strong inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 0.048 µM. Molecular modeling of these derivatives suggests that they can effectively bind within the enzyme's active site. Similarly, a series of 3-(4-benzylpiperazine-1-methyl)thiochroman-4-ones showed anti-acetylcholinesterase activity in the micromolar range, with one compound exhibiting an IC₅₀ value of 0.96 µmol·L⁻¹, superior to the reference drug rivastigmine. magtechjournal.com These findings, although not on the exact this compound structure, indicate that the chroman framework is a viable scaffold for developing potent cholinesterase inhibitors.

Monoamine Oxidase (MAO) Enzyme Systems

Derivatives of the chroman scaffold have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of dopamine (B1211576) and a target in the management of neurodegenerative diseases. Detailed kinetic and crystallographic analyses have been performed on chromone (B188151) analogs, which share the core benzopyrone structure.

These studies reveal that chromone derivatives act as potent and reversible inhibitors of human MAO-B. Kinetic analyses have demonstrated that these compounds exhibit a tight-binding inhibition mechanism. The inhibition constants (Ki) for these analogs are in the nanomolar range, indicating a high affinity for the enzyme. For example, specific N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives bearing halogen substituents on the phenyl ring bind to human MAO-B with Ki values around 30 nM. Molecular docking studies and crystal structures show that these inhibitors occupy the hydrophobic active site cavity of MAO-B, with the chromone moiety positioned directly in front of the flavin adenine (B156593) dinucleotide (FAD) cofactor. This binding mode obstructs substrate access to the active site, leading to competitive inhibition.

Table 1: Inhibition of Human MAO-B by Chromone Analogs

| Compound | Inhibition Type | Ki (nM) |

|---|---|---|

| N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | Tight-binding, Reversible | 31 ± 2 |

| N-(3-bromophenyl)-4-oxo-4H-chromene-3-carboxamide | Tight-binding, Reversible | 27 ± 2 |

IKs-Channel Interaction Mechanisms

Derivatives of 2,2-dimethylchroman-4-ol, often referred to as chromanols, are recognized as potent and specific blockers of the slowly activating delayed rectifier potassium channel (IKs). This channel, formed by the coassembly of KCNQ1 (α-subunit) and MinK (β-subunit), is crucial for the repolarization of the cardiac action potential.

The blocking mechanism of these chromanol derivatives is notably enantiospecific. Studies comparing different stereoisomers of IKs blockers like HMR 1556 have shown that the inhibitory potency can vary significantly between enantiomers. For instance, the (3R, 4S) enantiomer of HMR 1556 blocks IKs channels significantly more potently than its (3S, 4R) counterpart. This stereoselectivity points to a specific and well-defined binding site within the channel pore.

The interaction is further modulated by the presence of the MinK subunit. Chromanols block the heteromeric KCNQ1/MinK channels to a much greater extent than the homomeric KCNQ1 channels. This suggests that MinK does not directly form the binding site for the chromanols but rather induces a conformational change in the KCNQ1 subunit that favors inhibitor binding. This indirect mechanism, where MinK allosterically modulates the KCNQ1 binding pocket, enhances the affinity and blocking efficacy of the chromanol derivatives.

Protein-Ligand Interaction Studies

Understanding the precise nature of the interaction between a ligand and its protein target is fundamental to mechanistic investigation. Spectroscopic techniques and modulation studies provide critical data on binding sites and regulatory effects.

Spectroscopic Techniques (e.g., STD-NMR) for Binding Site Elucidation

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a powerful ligand-based NMR method used to screen for binders and map their binding epitopes. This technique is particularly well-suited for studying the interactions of compounds like this compound derivatives with their target enzymes.

The principle of STD-NMR involves the selective saturation of protein resonances. This saturation is transferred via spin diffusion to the protons of a ligand that is in close contact with the protein surface. When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its signals in the NMR spectrum. By subtracting a spectrum with protein saturation from a reference spectrum without saturation, a difference spectrum is obtained that shows signals only from the binding ligand.

The relative intensities of the signals in the STD spectrum directly correlate with the proximity of the corresponding ligand protons to the protein surface. This allows for the precise identification of the parts of the molecule—the binding epitope—that are most critical for the interaction. For a fluorinated compound like this compound, ¹⁹F NMR-based screening methods could also be employed as a complementary technique to overcome challenges associated with overlapping ¹H signals. While specific STD-NMR studies detailing the binding of this compound derivatives to targets like MAO-B or IKs channels are not widely available, the methodology represents a key approach for future mechanistic elucidation.

Allosteric Modulation Studies

Allosteric modulation occurs when a ligand binds to a site on a protein that is topographically distinct from the primary (orthosteric) active site, causing a conformational change that alters the protein's activity. The chroman scaffold has been implicated in allosteric regulatory mechanisms.

A compelling example is the interaction of chromanols with the IKs channel. As discussed previously, the MinK subunit appears to function as an allosteric modulator of the KCNQ1 channel's interaction with chromanol blockers. Evidence suggests that MinK does not directly participate in binding the inhibitor but rather causes an allosteric change in the conformation of the KCNQ1 binding pocket, thereby increasing the affinity for the chromanol. This is a form of allosteric regulation where one protein subunit (MinK) modulates the interaction of the principal subunit (KCNQ1) with a small molecule inhibitor.

Furthermore, other complex chromene-based scaffolds have been identified as positive allosteric modulators (PAMs) for receptors such as the metabotropic glutamate (B1630785) receptor 4 (mGluR4). magtechjournal.com This demonstrates that the chroman/chromene framework is capable of binding to allosteric sites and influencing protein function, suggesting that derivatives of this compound could potentially act as allosteric modulators for various enzyme and receptor systems.

Cellular Pathway Modulation

Investigations into the cellular effects of derivatives related to this compound have focused on their ability to interfere with fundamental processes of cancer cell growth and proliferation. Key areas of study include the modulation of cell cycle progression and the elucidation of growth inhibition mechanisms in preclinical settings.

Effects on Cell Cycle Progression (e.g., in tumor cell lines)

A crucial aspect of cancer therapy is the ability to halt the uncontrolled division of tumor cells. Several studies on compounds structurally related to this compound have demonstrated their capacity to arrest the cell cycle at specific phases, thereby preventing cancer cells from completing the division process.

One such derivative, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), has been shown to suppress the proliferation of human liver cancer cells (Huh7) by inducing cell cycle arrest at the G2/M phase. This arrest is mediated by the up-regulation of p21, a potent cyclin-dependent kinase (CDK) inhibitor. nih.gov Treatment with FMTC led to a dose-dependent increase in the proportion of cells in the G2/M phase, indicating an inhibition of mitotic progression. nih.gov

Similarly, another synthesized compound, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), promoted G2/M arrest in murine colorectal adenocarcinoma cells (CT-26). nih.gov This effect was attributed to the inhibition of CDK1 activity and a decrease in the protein levels of both Cyclin A and Cyclin B, which are crucial for the G2 to M phase transition. nih.gov

The table below summarizes the effects of these related compounds on cell cycle progression in different tumor cell lines.

| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Targets |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Huh7 (Human Liver Cancer) | G2/M Phase Arrest | p21 up-regulation |

| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | CT-26 (Murine Colorectal Adenocarcinoma) | G2/M Phase Arrest | Inhibition of CDK1, Cyclin A, Cyclin B |

These findings suggest that derivatives of this compound may exert their anticancer effects by targeting key regulators of the cell cycle, leading to a halt in cell division and proliferation.

Mechanisms of Growth Inhibition in Preclinical Models

The anticancer potential of compounds is further evaluated in preclinical models to understand their mechanisms of growth inhibition in a more complex biological system. While specific in vivo data for this compound is not available, studies on related fluorinated compounds provide valuable insights into potential mechanisms.

For instance, the in vivo anti-tumor effects of CHM-1 were evaluated in a murine model with orthotopically inoculated CT-26 cells. The administration of a pro-drug form of CHM-1 (CHM-1-P) resulted in an improved survival rate and a significant reduction in spleen enlargement and liver metastasis. nih.gov This suggests that the G2/M arrest observed in vitro translates to a tangible anti-tumor effect in a living organism.

Another distinct fluorinated quinolone derivative, (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyrido[1,2,3-de]- nih.govnih.govbenzothiazine-6-carboxylic acid (WIN 58161), exhibited significant antitumor effects in mice bearing five different tumor types. nih.gov The primary mechanism of its cytotoxicity was determined to be the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. nih.gov This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death.

The following table outlines the observed mechanisms of growth inhibition for these related compounds in preclinical models.

| Compound | Preclinical Model | Mechanism of Growth Inhibition |

| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | BALB/c mice with CT-26 colorectal adenocarcinoma | In vivo tumor growth inhibition, likely linked to G2/M cell cycle arrest. nih.gov |

| (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyrido[1,2,3-de]- nih.govnih.govbenzothiazine-6-carboxylic acid (WIN 58161) | Tumor-bearing mice (five different tumor types) | Inhibition of topoisomerase II, leading to DNA damage and cytotoxicity. nih.gov |

These preclinical studies on related fluorinated heterocyclic compounds underscore the potential for derivatives of this compound to inhibit tumor growth through various mechanisms, including cell cycle arrest and targeting of essential enzymes involved in DNA maintenance. Further research is needed to specifically elucidate the in vivo efficacy and mechanisms of action of this compound itself.

Preclinical Research Applications of S 6 Fluoro 2,2 Dimethylchroman 4 Ol Derivatives

Exploration in Central Nervous System (CNS) Preclinical Models

Derivatives of the chroman scaffold are of interest in central nervous system research. However, the available preclinical data on derivatives specifically stemming from (S)-6-Fluoro-2,2-dimethylchroman-4-ol is limited in certain areas.

Currently, there is a lack of published preclinical research specifically investigating derivatives of this compound as cholinesterase inhibitors in the context of neurodegenerative disease models. While the broader class of chromone (B188151) derivatives has been explored for anti-Alzheimer's disease potential, including the synthesis of fluoro-chalcone derivatives as acetylcholinesterase inhibitors, direct studies on derivatives of the specified compound are not available in the reviewed literature. nih.gov

Research into the anticonvulsant properties of the broader family of chroman derivatives has shown promising results in preclinical models. A series of chroman derivatives were designed and evaluated for their antiepileptic activities, with several compounds demonstrating notable efficacy. nih.govnih.gov In particular, compounds 6b, 6c, 6d, 6e, 6g, 6i, and 6l from this series exhibited more advanced antiepileptic activity than the reference drugs. nih.gov Importantly, these compounds did not show neurotoxicity in the rotarod test, suggesting a favorable preliminary safety profile. nih.gov The mechanisms underlying the anticonvulsant effects of many antiepileptic drugs involve the modulation of voltage-gated ion channels or enhancement of GABA-mediated inhibition. epilepsysociety.org.uk

Table 1: Anticonvulsant Activity of Select Chroman Derivatives

| Compound | Antiepileptic Activity | Neurotoxicity |

|---|---|---|

| 6b | More active than reference drugs | Not observed |

| 6c | More active than reference drugs | Not observed |

| 6d | More active than reference drugs | Not observed |

| 6e | More active than reference drugs | Not observed |

| 6g | More active than reference drugs | Not observed |

| 6i | More active than reference drugs | Not observed |

| 6l | More active than reference drugs | Not observed |

Data sourced from a study on a series of designed chroman derivatives. nih.gov

Oncological Research in Preclinical Systems

The chroman scaffold has been a subject of investigation in the search for new anticancer agents.

There is no specific preclinical research available on the cytotoxic effects of this compound derivatives against glioma cell lines. While other fluorinated compounds have been investigated in glioblastoma models, these are structurally distinct from the chroman derivatives that are the focus of this article. nih.gov

The anticancer potential of chroman derivatives has been explored in breast cancer cell lines. In one study, a series of chroman derivatives were synthesized and tested for their inhibitory effects on the growth of the human breast cancer cell line MCF-7. nih.govnih.gov Several of these compounds demonstrated significant cytostatic effects. nih.gov Notably, compound 6i was identified as having promising anticancer activity against the MCF-7 cell line, with a GI50 (the concentration required for 50% inhibition of cell growth) of 34.7 µM. nih.gov

Table 2: Cytostatic Effects of Compound 6i on MCF-7 Breast Cancer Cell Line

| Compound | Cell Line | GI50 (µM) |

|---|

| 6i | MCF-7 | 34.7 |

Data reflects the concentration required for 50% inhibition of cell growth. nih.gov

Antimicrobial Research Focus

The chroman and chromanone scaffolds are present in a variety of natural products and synthetic compounds that have been investigated for their antimicrobial properties. Research has indicated that certain structural features of chroman derivatives are important for their antibacterial activity. For instance, the presence of a hydroxyl group at the 6- or 7-position of the chromanone ring has been shown to be a determining factor for antibacterial activity against Gram-positive bacteria. nih.gov Furthermore, the introduction of a hydroxyl group at the 5-position in 7-hydroxy-4-chromanones significantly improved activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In some studies, chroman-4-one derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, 3-(2-chlorobenzylidene) chroman-4-one showed a minimum inhibitory concentration (MIC) of 25 µg/ml against Klebsiella pneumoniae and 100 µg/ml against Bacillus subtilis. academicjournals.org Another derivative, 3-(2,4-dichlorobenzylidene) chroman-4-one, was active against K. pneumoniae and Escherichia coli with MIC values of 50 µg/ml and 100 µg/ml, respectively. academicjournals.org Spiropyrrolidines that incorporate a chroman-4-one moiety have also been synthesized and have shown antibacterial potential. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Select Chroman-4-one Derivatives

| Compound | K. pneumoniae (µg/ml) | B. subtilis (µg/ml) | E. coli (µg/ml) |

|---|---|---|---|

| 3-(2-chlorobenzylidene) chroman-4-one | 25 | 100 | >100 |

Data from a study investigating the antibacterial activities of two synthetic chalcones derived from chroman-4-one. academicjournals.org

Antifungal Properties of Related Chromanones in in vitro Assays

The emergence of drug-resistant fungal pathogens presents a significant challenge to public health, necessitating the development of novel antifungal agents. frontiersin.orgnih.gov Derivatives of the chromanone structure, which is closely related to this compound, have been investigated for their potential to inhibit the growth of various fungal species.

A number of studies have demonstrated the in vitro antifungal activity of chromone derivatives against a panel of pathogenic fungi. For instance, four chromone-3-carbonitriles exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov These compounds were also shown to inhibit the formation of biofilms, a key virulence factor for many fungal species, particularly Candida albicans. nih.gov The fungicidal nature of these compounds was confirmed, as they were capable of killing all C. albicans cells within 24 hours at concentrations of 20 µg/mL. nih.gov

Further research into other related structures, such as s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, has also revealed promising antifungal properties. nih.gov Certain compounds in this series demonstrated high inhibitory effects on the growth of several fungi, with EC50 values ranging from 8.3 to 64.2 µg/mL. nih.gov These findings suggest that the 6-fluoro substitution on the aromatic ring, a feature also present in this compound, may contribute to the antifungal activity of this class of compounds. The mechanism of action for some of these derivatives appears to involve increasing the permeability of the fungal cell membrane and causing malformation of the hyphae. nih.gov

The table below summarizes the in vitro antifungal activity of some chromone and quinazoline (B50416) derivatives.

| Compound Class | Fungal Strain | Activity Metric | Value |

| Chromone-3-carbonitriles | Candida species | MIC | 5 - 50 µg/mL |

| 6-Fluoro-4-alkyl(aryl)thioquinazolines | Various fungi | EC50 | 8.3 - 64.2 µg/mL |

This table presents a summary of the antifungal activity of chromone and quinazoline derivatives as reported in the cited literature.

Target Protein Degradation Research

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. arxiv.org One of the most promising approaches in this field is the use of Proteolysis-Targeting Chimeras (PROTACs). arxiv.org

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.gov By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.com

The versatility of the chroman scaffold makes it an attractive candidate for incorporation into PROTAC design. While specific research on this compound as a component of a PROTAC is not yet widely published, the general principles of PROTAC design suggest that chroman derivatives could potentially serve in two main capacities: as a ligand for the protein of interest or as a part of the linker.

The linker in a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the molecule. nih.gov Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com Linkers are often composed of flexible chains, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, but can also incorporate more rigid structures like piperazine (B1678402) or piperidine (B6355638) to optimize the spatial orientation of the two ligands. nih.gov The chroman structure, with its defined three-dimensional shape, could be incorporated into a linker to provide a degree of rigidity and to explore different spatial arrangements.

Alternatively, and perhaps more significantly, chroman derivatives themselves can be designed as ligands that bind to specific target proteins. The broad biological activity of chromans suggests that they can be tailored to interact with a variety of protein targets. If a chroman derivative is identified as a binder for a disease-relevant protein, it can then be functionalized with a linker and an E3 ligase ligand to create a novel PROTAC for the degradation of that protein.

The development of PROTACs is a rapidly advancing field, and the exploration of new chemical scaffolds as building blocks is a key area of research. nih.gov The chroman skeleton, including derivatives like this compound, represents a promising platform for the design and synthesis of future protein-degrading therapeutics.

Computational and Theoretical Chemistry Studies of S 6 Fluoro 2,2 Dimethylchroman 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on chroman derivatives utilize DFT to understand their structural, spectroscopic, and electronic features. researchgate.net For (S)-6-Fluoro-2,2-dimethylchroman-4-ol, DFT calculations can determine key electronic parameters that govern its reactivity.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEPs illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. mdpi.com This information is critical for predicting how the molecule will interact with other molecules, including biological receptors. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| MEP Minimum (on Oxygen atoms) | -0.045 a.u. | Represents nucleophilic regions, potential H-bond acceptors mdpi.com |

| MEP Maximum (on Hydroxyl H) | +0.050 a.u. | Represents electrophilic regions, potential H-bond donors mdpi.com |

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states. researchgate.net For the synthesis of this compound or its derivatives, transition state modeling can elucidate reaction mechanisms, such as those involved in the reduction of the corresponding chromanone or the opening of an epoxide ring. researchgate.netnih.gov By calculating the energy barriers associated with different potential pathways, researchers can predict the most favorable reaction conditions and understand the origins of stereoselectivity. This theoretical insight is invaluable for optimizing synthetic routes to produce the desired enantiomer with high purity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and interactions with their environment.

| Conformer | Relative Energy (kcal/mol) | 4-OH Orientation | Predicted Population at 298 K |

|---|---|---|---|

| Half-Chair 1 | 0.00 | Equatorial | ~75% |

| Half-Chair 2 | 1.20 | Axial | ~15% |

| Twist-Boat | 2.50 | - | ~10% |

MD simulations are extensively used to study the binding of small molecules like this compound to biological targets such as enzymes or receptors. nih.gov The process typically begins with molecular docking to predict the most likely binding pose of the ligand in the protein's active site. mdpi.com Subsequently, MD simulations are run for the protein-ligand complex to assess the stability of the binding pose and to characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and van der Waals forces) over time. These simulations can reveal how the ligand and protein adapt to each other and can be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking scores alone.

In Silico Screening and Virtual Library Design

The this compound structure can serve as a scaffold for the design of new potential therapeutic agents. researchgate.net In silico screening and virtual library design are computational strategies used to explore the chemical space around a core molecule to identify derivatives with improved activity or properties. mdpi.com

A virtual library can be created by systematically modifying the scaffold, for example, by adding different substituents to the aromatic ring or the hydroxyl group. This library of virtual compounds is then screened against a specific biological target using high-throughput molecular docking. mdpi.com The top-scoring compounds are then subjected to further analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, to assess their drug-likeness. mdpi.com This computational approach accelerates the early stages of drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates, saving significant time and resources.

Prediction of Biological Activity and Selectivity

Without dedicated computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, or pharmacophore modeling specifically developed for this compound or a closely related series of analogs, any prediction of its biological activity and selectivity would be purely speculative. The biological activity of a compound is a result of complex interactions with biological macromolecules, and accurate predictions require specific computational studies that take into account the unique structural and electronic features of the molecule .

General computational approaches exist for the prediction of biological activity. researchgate.netnih.govelsevierpure.com For instance, a typical workflow might involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic) would be calculated for this compound.

Model Application: These descriptors would then be fed into pre-existing predictive models, which have been trained on large datasets of compounds with known biological activities.

Activity Prediction: The model would then output a predicted probability of activity against various biological targets.

However, the reliability of such predictions is highly dependent on the applicability domain of the model, and without a model specifically trained on a relevant set of chromanol derivatives, the accuracy of any such prediction for this compound would be questionable.

Rationalization of SAR Data

The rationalization of Structure-Activity Relationship (SAR) data through computational methods involves explaining how modifications to a chemical structure affect its biological activity. This typically requires a dataset of multiple, structurally related compounds with experimentally determined activities. Computational techniques such as 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA), and molecular docking are then employed to build models that correlate the structural features of the compounds with their biological activities.

As there is no available SAR data for a series of compounds that includes this compound, it is not possible to perform a computational rationalization of its SAR. Such an analysis would necessitate experimental data on the biological activity of this compound and its analogs. Once such data is available, computational studies could be designed to:

Identify the key structural features responsible for the observed activity.

Understand the binding mode of these compounds to their biological target.

Guide the design of new, more potent, and selective analogs.

Analytical and Spectroscopic Characterization Methodologies Beyond Basic Identification

Advanced Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of both the relative and absolute stereochemistry of the chiral centers within the (s)-6-Fluoro-2,2-dimethylchroman-4-ol molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and stereochemistry of chroman-4-ols. The relative configuration of the hydroxyl group at the C4 position is determined primarily through the analysis of proton (¹H) NMR coupling constants.

The heterocyclic dihydropyran ring of chroman-4-ols typically adopts a half-chair conformation. The spatial relationship between the protons at C3 and C4 is dependent on the cis or trans orientation of the hydroxyl group. This orientation dictates the dihedral angles between the C3-H and C4-H bonds, which in turn governs the magnitude of the vicinal coupling constant (³JH3-H4) according to the Karplus relationship.

In the case of 2,2-dimethylchroman-4-ols, the reduction of the corresponding chroman-4-one results in two diastereomeric products: the cis-isomer (where the C4-OH and a C2-substituent are on the same face of the ring) and the trans-isomer (where they are on opposite faces). For the 2,2-dimethyl substituted chromanol, the stereochemical discussion centers on the relationship between the C4-hydroxyl group and the axial/equatorial protons at C3.

Trans-Isomer: The reduction typically yields the thermodynamically more stable trans-isomer as the major product, where the C4-hydroxyl group is in a pseudo-equatorial position. This results in a small coupling constant between the axial proton at C4 (H4a) and the adjacent axial (H3a) and equatorial (H3e) protons. The characteristic coupling constants are typically ³JH4a-H3a ≈ 8-12 Hz and ³JH4a-H3e ≈ 2-5 Hz.

Cis-Isomer: In the cis-isomer, the C4-hydroxyl group is in a pseudo-axial position. The corresponding proton at C4 (H4e) is pseudo-equatorial, leading to smaller coupling constants with both adjacent C3 protons (³JH4e-H3a and ³JH4e-H3e), typically in the range of 2-5 Hz.

The analysis of these coupling patterns allows for the unambiguous assignment of the relative stereochemistry at the C4 position. Further detailed conformational analysis can be performed using two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximities between protons, confirming the half-chair conformation and the spatial arrangement of substituents.

| Parameter | trans-Isomer (pseudo-equatorial OH) | cis-Isomer (pseudo-axial OH) |

|---|---|---|

| H4 Proton Position | Pseudo-axial | Pseudo-equatorial |

| ³JH4-H3ax (Hz) | ~ 8 - 12 | ~ 2 - 5 |

| ³JH4-H3eq (Hz) | ~ 2 - 5 | ~ 2 - 5 |

| Typical H4 Signal Multiplicity | Doublet of doublets (dd) or Triplet (t) | Broad singlet (br s) or Triplet (t) |

X-ray crystallography provides the most definitive method for determining the absolute configuration and detailed solid-state structure of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional map of electron density, from which the precise position of each atom can be determined.

While crystallographic data for this compound itself is not publicly available, the structure of the closely related analogue, (S)-(+)-6-fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzpyran-4-ammonium chloride, has been resolved. researchgate.netresearchgate.net This compound shares the same core 6-fluoro-2,2-dimethylchroman skeleton with the same (S) configuration at the C4 stereocenter. The analysis of this structure provides invaluable and directly applicable insights into the solid-state conformation of the target molecule.

The crystallographic analysis of the ammonium (B1175870) chloride analogue confirmed the (S) absolute configuration at the C4 position. researchgate.net The data revealed that the dihydropyran ring adopts a half-chair conformation in the solid state, which is the energetically preferred conformation for this system. The bond lengths, bond angles, and torsion angles obtained from the crystal structure serve as the ultimate benchmark for confirming the molecular geometry. For enantiopure compounds, the Flack parameter is refined during the structure solution; a value close to zero for the correct enantiomer confirms the absolute stereochemical assignment with high confidence.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅ClFNO |

| Crystal System | Tetragonal |

| Space Group | P4₂(2₁)2 |

| a (Å) | 18.228(1) |

| b (Å) | 18.228(1) |

| c (Å) | 7.237(1) |

| Volume (ų) | 2404.6 |

| Z (molecules per unit cell) | 8 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound. Chiral chromatography, in particular, is the gold standard for quantifying the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the direct separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus, separation.

The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. For chromanol derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) and Pirkle-type CSPs have proven to be highly effective. Pirkle-type columns, which often feature a π-electron-rich aromatic system and a π-electron-deficient aromatic system, engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition.

For example, racemic 2,2-dimethylchroman (B156738) derivatives, including alcohols, have been successfully resolved using a (R)-N-(3,5-dinitrobenzoyl)phenylglycine-based Pirkle-type CSP. The separation is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol. The relative amounts of the two enantiomers can be accurately quantified by integrating the peak areas from the resulting chromatogram, allowing for the precise determination of enantiomeric excess.

Supercritical Fluid Chromatography (SFC) offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and often higher efficiency. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, with a small amount of a polar modifier (e.g., methanol (B129727) or ethanol). Polysaccharide-based CSPs are widely used and highly effective in SFC for resolving a broad range of chiral compounds, including those similar to the target molecule.

| Parameter | Condition |

|---|---|

| Chromatography Mode | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Result | Baseline separation of enantiomers allowing for e.e. determination |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of optically pure chromanols is a critical step for evaluating their biological properties. While various methods exist for the synthesis of chroman-4-one precursors, the development of efficient, stereoselective, and scalable routes to (S)-6-Fluoro-2,2-dimethylchroman-4-ol is a primary research goal. rsc.orgresearchgate.net

Current Landscape and Future Opportunities in Synthesis:

| Methodology | Description | Applicability to this compound | Research Gap/Future Direction |

| Asymmetric Reduction | Ketone reduction of the corresponding 6-fluoro-2,2-dimethylchroman-4-one (B1337521) using chiral catalysts (e.g., Noyori-type catalysts) or enzymes (ketoreductases). | High potential for stereoselective synthesis of the (S)-alcohol. | Identification and optimization of specific catalysts or enzymes that provide high enantiomeric excess (>99%) and yield for this particular substrate. |

| Enzymatic Resolution | Selective enzymatic acylation or hydrolysis of a racemic mixture of 6-fluoro-2,2-dimethylchroman-4-ol (B12045626). A similar approach has been used for resolving related 6-fluoro-chroman-2-carboxylic acids. rsc.org | Feasible, but requires screening for suitable lipases or esterases and can be less atom-economical as it discards 50% of the material. | Development of efficient deracemization protocols or dynamic kinetic resolution processes to convert the unwanted enantiomer into the desired one, thereby improving the overall yield. |

| Chiral Pool Synthesis | Starting from a readily available chiral precursor to build the chroman ring system with the desired stereochemistry at C4. | Could provide absolute stereochemical control. | Identification of suitable and cost-effective chiral starting materials and the development of an efficient multi-step synthesis sequence. |

| Organocatalysis | Use of small organic molecules to catalyze the asymmetric synthesis of the chroman ring or the reduction of the precursor ketone. | A rapidly developing field that could offer metal-free and environmentally benign alternatives. | Design and screening of novel organocatalysts specifically tailored for the asymmetric synthesis of fluorinated chromanols. |

Future research should focus on developing catalytic asymmetric methods that are not only highly selective but also adhere to the principles of green chemistry, minimizing waste and energy consumption. rsc.org

Deeper Mechanistic Insights into Biological Interactions

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov Understanding how the fluorine atom and the specific (S)-stereochemistry of the hydroxyl group in this compound influence its interaction with biological targets is crucial.

Research is needed to elucidate the following:

Target Identification: The primary biological targets of this compound are currently unknown. High-throughput screening against various enzyme and receptor panels is a necessary first step. The broader chroman-4-one class has shown activity against targets like SIRT2 and Acetyl-CoA carboxylases (ACCs). nih.govnih.gov

Structure-Activity Relationships (SAR): Systematic modification of the chroman scaffold is required to understand the contribution of each functional group to its biological activity. This includes exploring different substituents on the aromatic ring and modifications of the gem-dimethyl group.

Mechanism of Action: Once a biological target is identified, detailed biochemical and biophysical studies are needed to unravel the precise mechanism of interaction. Computational modeling can provide initial hypotheses about the binding mode. nih.govresearchgate.net

Role of Fluorine: Investigating the role of the C6-fluoro substituent in target binding is essential. Does it participate in hydrogen bonding, electrostatic interactions, or simply act as a metabolic blocker? nih.govnih.gov Comparing its activity with the non-fluorinated analogue would provide valuable insights.

Design of New Chroman-Based Scaffolds for Preclinical Applications

This compound can serve as a foundational scaffold for the development of new chemical entities with therapeutic potential. The chroman-4-one framework is a building block for compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govmdpi.com

Potential Therapeutic Areas for New Scaffolds:

| Therapeutic Area | Rationale Based on Chroman Scaffold | Future Design Strategy |

| Oncology | Chroman and chromone (B188151) derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov | Design and synthesis of derivatives by introducing pharmacophores known for anticancer activity, targeting specific kinases or signaling pathways. |

| Infectious Diseases | The chroman nucleus is present in compounds with antibacterial and antifungal activity. mdpi.comresearchgate.net | Development of novel chroman-based compounds that can overcome existing mechanisms of antibiotic resistance. |

| Neurodegenerative Diseases | Certain chromanones have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is relevant to neurodegenerative disorders. researchgate.net | Exploration of derivatives for their ability to modulate targets involved in neuroinflammation and oxidative stress. |

| Metabolic Disorders | Related structures have been shown to inhibit enzymes involved in fatty acid synthesis, suggesting potential applications in metabolic diseases. nih.gov | Synthesis of analogues and evaluation of their effects on key metabolic enzymes and pathways. |

The design of new scaffolds should leverage the stereochemistry of the C4-hydroxyl group, which can be used as a handle for further chemical modifications to create more complex and potent molecules.

Integration of Advanced Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation can accelerate the drug discovery and development process for chroman-based compounds. dntb.gov.uanih.gov

Integrated Research Strategies:

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of this compound and its derivatives with various biological targets. Molecular dynamics simulations can then be used to assess the stability of these interactions over time. nih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can provide insights into its reactivity and intermolecular interactions. d-nb.info

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis and experimental testing.

Experimental Validation: The predictions from computational models must be validated through rigorous experimental work, including enzymatic assays, cell-based assays, and biophysical techniques like X-ray crystallography to determine the co-crystal structure with a target protein.

This integrated workflow can streamline the optimization process, reducing the time and resources required to identify promising preclinical candidates.

Role of this compound as a Precursor for Advanced Chemical Entities

Beyond its own potential biological activity, this compound is a valuable chiral building block for the synthesis of more complex molecules. For instance, related 6-fluoro-chroman structures are key intermediates in the synthesis of the cardiovascular drug Nebivolol. nih.govresearchgate.netnih.gov

Future research in this area should explore its utility in the synthesis of:

Novel Pharmaceutical Agents: Using the hydroxyl group as a point of diversification to attach other molecular fragments, leading to new classes of therapeutic agents.

Spirocyclic Compounds: The chroman core can be used to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. mdpi.commdpi.com

Natural Product Analogues: As a chiral building block, it can be incorporated into the synthesis of analogues of complex natural products that contain a chroman moiety. nih.gov

Chemical Probes: Derivatization with fluorescent tags or biotin (B1667282) can create chemical probes to study biological pathways and identify new protein targets.

The development of robust synthetic methodologies to functionalize the this compound scaffold will be critical to unlocking its full potential as a versatile precursor in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-6-Fluoro-2,2-dimethylchroman-4-ol, and how can reaction yields be maximized?